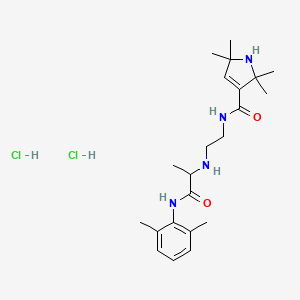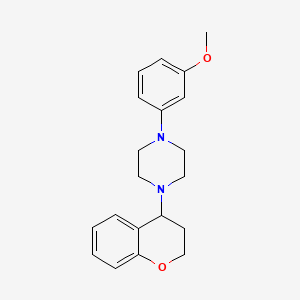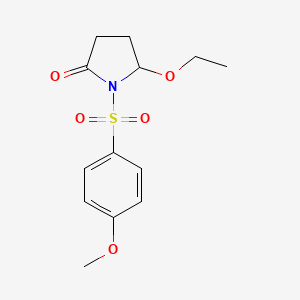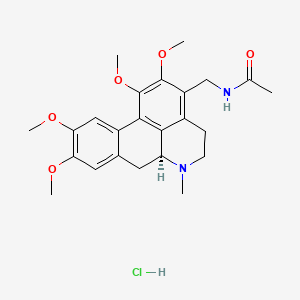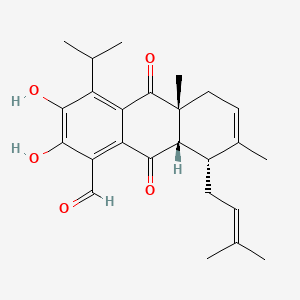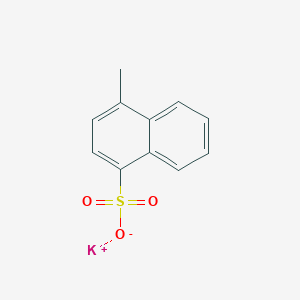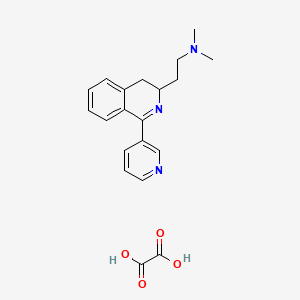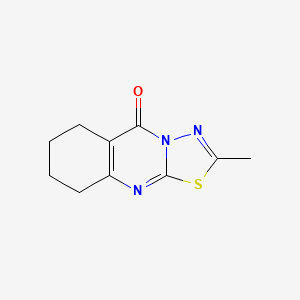
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- est un composé hétérocyclique qui présente une fusion unique des cycles thiadiazole et quinazoline
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction des 3-amino-2-thioxo-1,2,3,4-tétrahydroquinazolin-4-ones avec des acides carboxyliques et l’oxychlorure de phosphore (POCl3). Une autre approche consiste en l’oxydation des 3-arylméthylidèneamino-2-thioxo-1,2,3,4-tétrahydroquinazolin-4-ones avec du chlorate de potassium dans l’acide acétique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliqueraient probablement une mise à l’échelle des procédures de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation de produits chimiques réactifs comme l’oxychlorure de phosphore et le chlorate de potassium.
Analyse Des Réactions Chimiques
Types de réactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l’aide d’agents comme le chlorate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs appropriés.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions où des groupes fonctionnels sont présents.
Réactifs et conditions courants
Oxydation : Chlorate de potassium dans l’acide acétique.
Réduction : Agents réducteurs courants comme le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation avec du chlorate de potassium peut conduire à la formation de produits désaminés .
Applications de la recherche scientifique
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- présente plusieurs applications de recherche scientifique:
Chimie médicinale : Le composé est étudié pour son activité antitumorale potentielle.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Études biologiques : Les interactions du composé avec les molécules biologiques présentent un intérêt pour comprendre son mécanisme d’action et ses utilisations thérapeutiques potentielles.
Applications De Recherche Scientifique
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tetrahydro-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activity.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
Le mécanisme par lequel 5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- exerce ses effets n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires et des voies spécifiques impliquées dans la prolifération cellulaire et l’apoptose. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, inhibant potentiellement leur activité et conduisant à des effets antitumoraux .
Comparaison Avec Des Composés Similaires
Composés similaires
2-aryl-5H-1,3,4-thiadiazolo(2,3-b)quinazolin-5-ones : Ces composés partagent une structure de base similaire mais diffèrent dans les substituants attachés au groupe aryle.
5H-benzo(i)(1,3,4)thiadiazolo(3,2-a)quinazoline-6,7-diones : Ces composés ont un système cyclique fusionné similaire mais comprennent des groupes fonctionnels supplémentaires qui peuvent modifier leurs propriétés chimiques et leurs activités biologiques.
Unicité
5H-1,3,4-Thiadiazolo(2,3-b)quinazolin-5-one, 6,7,8,9-tétrahydro-2-méthyl- est unique en raison de sa fusion spécifique des cycles thiadiazole et quinazoline, ainsi que de la présence d’un groupe tétrahydro et méthyle
Propriétés
Numéro CAS |
116805-48-2 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-methyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C10H11N3OS/c1-6-12-13-9(14)7-4-2-3-5-8(7)11-10(13)15-6/h2-5H2,1H3 |
Clé InChI |
HGEKKZLUEPYLJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C3=C(CCCC3)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



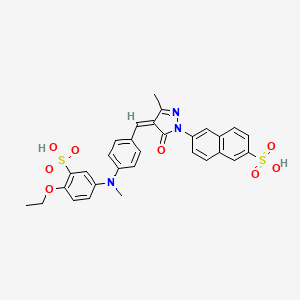
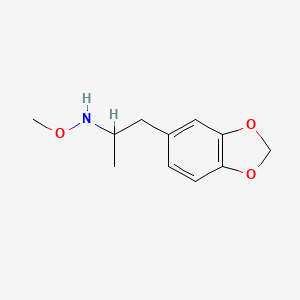
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
